molecular formula C13H18N4O3 B589657 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one CAS No. 93079-86-8

3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one

Cat. No.: B589657
CAS No.: 93079-86-8
M. Wt: 278.312
InChI Key: AVWIQTQAJMTMIH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one (PubChem CID: 53664896) emerged as a compound of interest during synthetic efforts to optimize methylxanthine derivatives for therapeutic applications. First reported in the late 20th century, its discovery is closely tied to the development of pentoxifylline, a vasodilator and hemorheologic agent used to treat peripheral vascular diseases. The compound is formally recognized as Pentoxifylline EP Impurity G , a byproduct formed during the synthesis of pentoxifylline when halogenated reagents (e.g., dibromomethane or 1,3-dibromopropane) react with theobromine under alkaline conditions.

The synthesis pathway involves nucleophilic substitution at the N7 position of theobromine, followed by oxidation to introduce the 5-oxohexyloxy side chain. Early patents, such as CN112724161A, detail methods to isolate this impurity, highlighting its significance in pharmaceutical quality control. Despite its classification as an impurity, its structural novelty has spurred interest in purine chemistry and drug development.

Significance in Purine Chemistry

As a purine derivative, this compound retains the fused pyrimidine-imidazole core but features distinct substitutions that modulate its physicochemical and biochemical properties:

  • N3 and N7 methyl groups : These substitutions are characteristic of methylxanthines, enhancing lipophilicity and influencing interactions with enzymes like phosphodiesterases (PDEs).
  • 6-(5-Oxohexyloxy) side chain : This hydrophilic substituent increases solubility in polar solvents (e.g., chloroform, methanol) and introduces a ketone functional group, enabling potential redox reactivity.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular formula C₁₃H₁₈N₄O₃
Molecular weight 278.31 g/mol
Melting point 189–192°C
Solubility Slightly soluble in chloroform, methanol
pKa 3.69 ± 0.20

The compound’s hybrid structure bridges traditional methylxanthines and modern synthetic analogs, offering insights into structure-activity relationships (SAR) for purine-based therapeutics.

Relationship to Methylxanthine Derivatives

Methylxanthines, such as theophylline and caffeine, are renowned for their bronchodilatory and anti-inflammatory effects. This compound shares structural motifs with these molecules but diverges in key aspects:

Table 2: Structural Comparison with Classic Methylxanthines

Compound Substituents Key Features
Theophylline 1,3-Dimethylxanthine PDE inhibition, adenosine receptor antagonism
Pentoxifylline 1-(5-Oxohexyl)-3,7-dimethylxanthine Hemorheologic activity, improved solubility
This compound 3,7-Dimethyl-6-(5-oxohexyloxy) Unique impurity profile, synthetic intermediate

The 6-position substitution distinguishes it from conventional methylxanthines, which typically feature smaller groups (e.g., methyl or hydrogen) at this site. This modification may alter binding to molecular targets such as PDE isoforms or adenosine receptors, though empirical data remain limited.

Notably, the compound’s lack of a substituent at the N1 position (unlike pentoxifylline) reduces its similarity to adenosine, potentially minimizing off-target effects associated with adenosine receptor antagonism. Studies on related analogs suggest that such structural tweaks could preserve PDE inhibitory activity while mitigating adverse cardiovascular or CNS effects.

Properties

IUPAC Name

3,7-dimethyl-6-(5-oxohexoxy)purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-20-12-10-11(14-8-16(10)2)17(3)13(19)15-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWIQTQAJMTMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=NC(=O)N(C2=C1N(C=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705789
Record name 3,7-Dimethyl-6-[(5-oxohexyl)oxy]-3,7-dihydro-2H-purin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93079-86-8
Record name 2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-((5-oxohexyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093079868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethyl-6-[(5-oxohexyl)oxy]-3,7-dihydro-2H-purin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-PURIN-2-ONE, 3,7-DIHYDRO-3,7-DIMETHYL-6-((5-OXOHEXYL)OXY)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AR7TCY3DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Optimization

The alkylation proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), with potassium carbonate (K₂CO₃) or sodium hydride (NaH) as bases. A representative procedure uses:

  • Starting material : 4.00 g of 3-cyclopropyl-3,7-dihydro-7-(4-methoxybenzyl)-1H-purine-2,6-dione

  • Alkylating agent : 2.75 g of 5-oxohexyl bromide

  • Base : 2.13 g of K₂CO₃

  • Solvent : 26 mL of THF

  • Temperature : Reflux (66–67°C) for 12–24 hours

Product isolation involves filtration to remove inorganic salts, solvent evaporation, and recrystallization from methanol or chloroform. The reaction yield depends on the stoichiometric ratio of the alkylating agent and the base’s strength, with NaH providing faster kinetics than K₂CO₃.

Mechanistic Insights

The base deprotonates the xanthine at the N-1 position, enabling nucleophilic attack on the electrophilic carbon of 5-oxohexyl bromide. The 5-oxohexyl group’s ketone functionality remains intact under these conditions, as confirmed by infrared (IR) spectroscopy.

Alternative Routes: Michael Addition and Dehydrohalogenation

Michael Addition with Methyl Vinyl Ketone

A patent describes a Michael addition approach using methyl vinyl ketone and a xanthine precursor. This method is advantageous for introducing the 5-oxohexyl chain in a single step:

  • Substrate : 3-cyclopropyl-3,7-dihydro-1H-purine-2,6-dione

  • Reagent : Methyl vinyl ketone (2 equivalents)

  • Solvent : Ethanol or acetonitrile

  • Catalyst : Triethylamine (TEA)

  • Temperature : 50–60°C for 6–8 hours

The reaction proceeds via conjugate addition, forming the 6-(5-oxohexyloxy) substituent. However, this method requires careful control of stoichiometry to avoid over-alkylation.

Dehydrohalogenation-Mediated Alkylation

For substrates sensitive to strong bases, a dehydrohalogenation strategy is employed. A halogenated xanthine derivative reacts with 5-oxohexanol in the presence of NaH, eliminating HX (e.g., HCl) to form the ether linkage.

Purification and Characterization

Recrystallization and Solubility

The crude product is purified via recrystallization from chloroform-methanol (3:1 v/v), yielding white crystals with a melting point of 189–192°C. Solubility data:

SolventSolubility (mg/mL)
Chloroform15–20
Dichloromethane10–15
Methanol5–10

Spectroscopic Characterization

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch of ketone), 1660 cm⁻¹ (purine C=O)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.55 (m, 2H, CH₂), 2.35 (t, 2H, COCH₂), 3.40 (s, 6H, N-CH₃), 4.20 (t, 2H, OCH₂)

  • MS (ESI+) : m/z 279.2 [M+H]⁺

Industrial-Scale Considerations

Byproduct Formation in Pentoxifylline Synthesis

During Pentoxifylline production, this compound arises as a minor impurity (~0.5–2%) due to incomplete alkylation or over-oxidation. Mitigation strategies include:

  • Temperature control : Maintaining reflux below 70°C to prevent side reactions

  • Catalyst screening : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity

Yield Optimization

ParameterOptimal RangeImpact on Yield
Reaction time18–22 hoursMaximizes conversion
Solvent polarityTHF > DMF > EthanolHigher polarity improves solubility
Base concentration1.5–2.0 equivalentsPrevents over-alkylation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group present in the hexyl side chain.

    Substitution: The compound can participate in substitution reactions, especially at the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted purine derivatives with different halogen atoms.

Mechanism of Action

as a purine derivative, it is likely to interact with various enzymes and receptors involved in purine metabolism . The compound may exert its effects by modulating the activity of these molecular targets and pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one
  • CAS Number : 93079-86-8
  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 278.31 g/mol
  • Structural Features : A xanthine derivative with a 5-oxohexyloxy substituent at position 6 of the purine ring and methyl groups at positions 3 and 7 .

Synthesis and Role :
This compound is a byproduct in the synthesis of pentoxifylline (a hemorheologic agent), arising from alkylation or alkoxylation side reactions during manufacturing . Unlike pentoxifylline, which has a 1-(5-oxohexyl) substituent, this compound features a 6-alkoxy group, altering its physicochemical and pharmacological properties .

Structural and Functional Analogues

The compound belongs to the xanthine family, which includes derivatives with modifications at positions 1, 3, 7, and 6. Below is a comparative analysis:

Compound Substituents Molecular Formula Physical State Key Properties
This compound 3,7-dimethyl; 6-(5-oxohexyloxy) C₁₃H₁₈N₄O₃ Not reported Byproduct of pentoxifylline synthesis; structural isomer of pentoxifylline .
Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) 3,7-dimethyl; 1-(5-oxohexyl) C₁₃H₁₈N₄O₃ White solid (mp 102–105°C) Hemorheologic agent; reduces blood viscosity and TNF-α levels .
Caffeine (1,3,7-trimethylxanthine) 1,3,7-trimethyl C₈H₁₀N₄O₂ Crystalline solid CNS stimulant; inhibits adenosine receptors .
Theophylline (1,3-dimethylxanthine) 1,3-dimethyl C₇H₈N₄O₂ Crystalline solid Bronchodilator; modulates cAMP via phosphodiesterase inhibition .
3,7-Dihydro-2-pentyloxy-3,7-dimethyl-6H-purine-6-one 3,7-dimethyl; 2-pentyloxy C₁₂H₁₈N₄O₂ Colorless oil Lower polarity due to alkoxy group; synthetic intermediate .
Key Differences and Implications

Substituent Position: The 6-alkoxy group in the target compound contrasts with N-alkylated derivatives (e.g., pentoxifylline). Pentoxifylline’s 1-(5-oxohexyl) group enhances its hemorheologic activity, while the 6-alkoxy variant may lack similar efficacy due to steric and electronic differences .

Physicochemical Properties :

  • Alkoxy derivatives (e.g., 6-pentyloxy) are generally less polar than N-alkylated xanthines, leading to lower melting points and higher lipophilicity .
  • The 5-oxohexyloxy group introduces a ketone functionality, increasing hydrogen-bonding capacity compared to simple alkyl chains (e.g., pentyl or dodecyl) .

Biological Activity: Caffeine and theophylline exhibit CNS and bronchodilatory effects via adenosine receptor antagonism, while pentoxifylline targets inflammatory cytokines (e.g., TNF-α) .

Research Findings
  • Dipole Moment Effects : Xanthines with alkoxy groups (e.g., 6-[(5-oxohexyl)oxy]) exhibit higher dipole moments than N-alkylated analogues, influencing interactions with lipid membranes and proteins .
  • Synthetic Challenges : Microwave-assisted synthesis reduces impurities like the target compound during pentoxifylline production, highlighting its role in quality control .

Biological Activity

3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one (CAS No. 93079-86-8) is a purine derivative that has garnered attention due to its potential biological activities. This compound is primarily recognized as a byproduct of Pentoxifylline synthesis, which is commonly used in medical applications for its vasodilatory effects. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

  • Molecular Formula: C₁₃H₁₈N₄O₃
  • Molecular Weight: 278.31 g/mol
  • Purity: >95% (HPLC)
  • Storage Conditions: Store at -20°C for optimal stability .

Pharmacological Effects

Research has indicated that this compound exhibits several biological activities:

The mechanisms through which this compound exerts its effects may involve:

  • Modulation of adenosine receptors
  • Inhibition of phosphodiesterase activity
  • Alteration in nitric oxide pathways

These mechanisms are common among purine derivatives and contribute to their pharmacological profiles.

Study on Metabolite Accumulation

A study focusing on the metabolic profiles of compounds similar to this compound found that such compounds can impact metabolic pathways significantly. For instance, metabolomics analyses demonstrated alterations in lipid metabolism and inflammatory markers in response to treatment with purine derivatives .

Clinical Implications

While direct clinical studies on this specific compound are scarce, the implications drawn from related compounds suggest potential applications in:

  • Peripheral Vascular Disease : Enhancing blood flow and reducing symptoms associated with claudication.
  • Chronic Pain Management : Due to its anti-inflammatory properties.

Data Table: Comparison of Biological Activities

Compound NameCAS NumberMolecular WeightPurity (%)Biological Activity
3,7-Dihydro...93079-86-8278.31>95Vasodilatory, Anti-inflammatory
Pentoxifylline64983-93-9278.34>98Vasodilatory
Other PurinesVariousVariesVariesAntitumor, Antiviral

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the purine core followed by coupling with the 5-oxohexyloxy moiety. Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and purification via column chromatography. Reaction optimization should prioritize temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to minimize side products. Confirm intermediate purity using TLC and final product integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry. For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) is critical .
  • Mass Spectrometry : Use HRMS to validate molecular formula and detect isotopic patterns.
  • X-ray Diffraction : If single crystals are obtainable, X-ray crystallography provides unambiguous structural confirmation .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Begin with in vitro assays targeting purine-related pathways (e.g., adenosine receptor binding or kinase inhibition). Use cell-based models (e.g., HEK293 or HeLa cells) to assess cytotoxicity (via MTT assay) and dose-response relationships (IC50_{50}). Include positive controls (e.g., theophylline for adenosine receptors) and validate results across triplicate experiments .

Advanced Research Challenges

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Methodological Answer :

  • Reaction Condition Screening : Test solvents (DMF vs. THF), catalysts (e.g., Pd(OAc)2_2 for cross-coupling), and temperatures using a Design of Experiments (DOE) approach.
  • Kinetic Monitoring : Use HPLC or inline IR spectroscopy to track reaction progress and identify side-product formation stages .
  • Workup Strategies : Implement gradient extractions or centrifugal partitioning chromatography for challenging purifications .

Q. How should researchers resolve contradictory biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Environmental Controls : Standardize cell culture conditions (e.g., serum concentration, passage number) to reduce variability.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch effects or plate-to-plate variability .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation in soil/water systems.
  • Ecotoxicology : Employ model organisms (e.g., Daphnia magna or Danio rerio) in tiered testing (acute → chronic exposure).
  • Computational Modeling : Predict partitioning coefficients (log P) and bioaccumulation potential using QSAR tools .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points.
  • Replication : Ensure n ≥ 3 biological replicates with technical triplicates to confirm reproducibility .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential respiratory irritancy (GHS H335) .
  • Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis or oxidation .

Analytical Techniques Comparison Table

TechniqueApplicationExample ParametersKey References
1^1H NMRStructural confirmationδ 8.2 ppm (purine H-8)
HRMSMolecular formula validationm/z 349.1874 [M+H]+^+
HPLCPurity assessmentC18 column, 1.0 mL/min, 254 nm
X-ray DiffractionAbsolute configurationSpace group P21_1/c, R-factor < 5%

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